1,2,3-Trifluoro-4-(trifluoromethoxy)benzene

Vue d'ensemble

Description

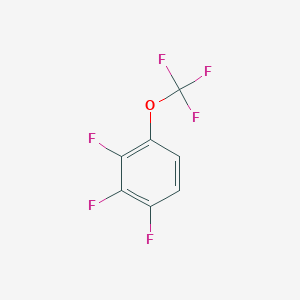

1,2,3-Trifluoro-4-(trifluoromethoxy)benzene: is an aromatic compound featuring both trifluoromethyl and trifluoromethoxy groups attached to a benzene ring. This compound is part of a broader class of fluorinated aromatic compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the hydrogenolysis of 4-chloro-1-(trifluoromethoxy)benzene . This reaction typically requires a hydrogenation catalyst and specific reaction conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenolysis processes, utilizing optimized catalysts and reaction conditions to maximize yield and purity. The scalability of these methods ensures the availability of the compound for various applications.

Analyse Des Réactions Chimiques

Electrophilic Aromatic Substitution (EAS) Reactivity

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing group (EWG), while fluorine substituents exhibit moderate deactivation. This combination significantly reduces the ring’s electron density, making EAS reactions challenging.

Nitration

-

Reaction Conditions : Nitration of trifluoromethoxy-substituted arenes typically requires mixed acids (HNO₃/H₂SO₄) at elevated temperatures (30–35°C) .

-

Regioselectivity : In analogous systems, nitration of trifluoromethoxybenzene yields para-nitro derivatives as the major product (90% selectivity) . For 1,2,3-trifluoro-4-(trifluoromethoxy)benzene, the existing substituents direct incoming electrophiles to positions governed by steric and electronic effects:

-

The -OCF₃ group is meta-directing.

-

Fluorine substituents are ortho/para-directing but deactivating.

-

-

Rate Reduction : The trifluoromethyl group (-CF₃) reduces nitration rates by ~10⁴ compared to benzene . For -OCF₃ derivatives, similar or greater deactivation is expected due to enhanced electron withdrawal.

Diazotization and Deamination

While direct data for this compound is limited, structurally related trifluoromethoxy anilines undergo diazotization followed by deamination to yield aryl radicals or dehalogenated products .

Example Pathway (Inferred):

-

Diazotization :

-

Deamination :

For this compound, analogous reactions would require prior functionalization (e.g., introduction of an amino group).

Halogen Exchange Reactions

Fluorine substituents in polyhalogenated arenes can participate in halogen exchange under superacidic conditions.

Defluorination

-

Mechanism : Protolytic defluorination via carbocation intermediates in CF₃SO₃H .

-

Example :

-

Applicability : The stability of carbocations adjacent to fluorine atoms in this compound would determine feasibility. Electron-deficient systems may resist defluorination .

Radical Reactions

The -OCF₃ group enhances stability toward radical-mediated processes, as seen in trifluoromethoxybenzene derivatives under UV/chlorine conditions .

Chlorination

-

Conditions : UV irradiation with Cl₂ in chlorinated solvents .

-

Outcome : Selective substitution at positions activated by radical-stabilizing groups.

Thermal and Acidic Stability

-

Thermal Degradation : Trifluoromethoxy groups are thermally stable up to 150°C but may decompose at higher temperatures, releasing HF or COF₂ .

-

Acid Resistance : Stable in concentrated H₂SO₄ during nitration , but prolonged exposure to superacids (e.g., CF₃SO₃H) may induce defluorination .

Comparative Reactivity Table

Mechanistic Considerations

-

Electrophilic Substitution : Dominated by the electron-withdrawing effects of -OCF₃ and fluorine, directing electrophiles to less deactivated positions.

-

Radical Pathways : Stabilization of intermediates by -OCF₃ enhances selectivity in halogenation.

-

Acid-Mediated Reactions : Superacids protonate fluorine atoms, enabling defluorination via carbocation rearrangements .

Applications De Recherche Scientifique

Medicinal Chemistry

Fluorinated compounds like 1,2,3-trifluoro-4-(trifluoromethoxy)benzene are extensively studied for their potential as drug candidates. The trifluoromethyl and trifluoromethoxy groups can enhance the metabolic stability and bioavailability of pharmaceuticals. For instance:

- Antitumor Activity : Compounds containing trifluoromethyl groups have shown significant inhibitory activity against various tumor cell lines. In one study, derivatives exhibited an IC50 value of 3.09 μM against MCF-7 breast cancer cells, indicating potent anticancer effects attributed to the CF group .

- Antibiotic Development : Research has indicated that fluorinated metabolites derived from this compound may enhance the efficacy of traditional antibiotics by altering their interactions with bacterial targets .

Agrochemical Applications

The compound is also utilized in the agrochemical industry for developing pesticides and herbicides with improved efficacy and environmental profiles. Its unique electronic properties allow for the design of more effective agrochemicals that can target specific pests while minimizing environmental impact .

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials. Its ability to participate in various chemical reactions, such as nucleophilic aromatic substitution and coupling reactions (e.g., Suzuki-Miyaura coupling), enables the creation of complex fluorinated compounds that are valuable in electronics and polymer science .

Data Table: Comparison of Biological Activities

| Compound Type | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Trifluoromethylated Isoxazoles | Antitumor | 3.09 | |

| Fluorinated Antibiotics | Antimicrobial | Variable | |

| Triazole Derivatives | Anticonvulsant | Moderate |

Case Study 1: Trifluoromethylated Isoxazoles

Research demonstrated that isoxazole derivatives with trifluoromethyl groups exhibited superior anticancer activity compared to their non-fluorinated counterparts. This suggests that fluorination significantly enhances biological activity through modulation of cellular pathways involved in tumor growth .

Case Study 2: Fluorinated Antibiotics

Studies on biosynthetic pathways in Streptomyces cattleya revealed that fluorinated metabolites possess mild antibiotic properties. The incorporation of fluorine into antibiotic structures has been linked to enhanced interaction with bacterial targets, leading to improved efficacy .

Mécanisme D'action

The mechanism of action of 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene in various applications depends on its interaction with molecular targets. For instance, in pharmaceuticals, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

1-Bromo-3-(trifluoromethoxy)benzene: This compound features a bromine atom instead of the trifluoromethyl group, leading to different reactivity and applications.

4-(Trifluoromethyl)benzyl bromide: Another related compound with a trifluoromethyl group attached to a benzyl bromide structure.

Uniqueness: 1,2,3-Trifluoro-4-(trifluoromethoxy)benzene is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups on the same aromatic ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .

Activité Biologique

1,2,3-Trifluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and material science. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound (CHFO) features a benzene ring substituted with three fluorine atoms and a trifluoromethoxy group. Its unique structure contributes to its chemical reactivity and biological properties.

Mechanisms of Biological Activity

The trifluoromethyl group (-CF) is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved biological activity. The presence of this group in various compounds has been associated with increased potency against cancer cells and other biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing trifluoromethyl groups. For instance, β-trifluoromethyl vinylsulfones have demonstrated significant inhibitory activity against various tumor cell lines, including ES-2 and K562 . The introduction of trifluoromethyl groups into the molecular structure often correlates with enhanced anticancer activity due to their ability to modulate biological pathways involved in cell proliferation and survival.

Case Studies

- Trifluoromethylated Isoxazoles : Research on isoxazole derivatives showed that compounds with a trifluoromethyl moiety exhibited superior anti-cancer activity compared to their non-trifluoromethylated counterparts. Specifically, one compound demonstrated an IC value of 3.09 μM against MCF-7 breast cancer cell lines, indicating a potent effect attributable to the CF group .

- Fluorinated Antibiotics : The production of fluorinated metabolites by Streptomyces cattleya has been linked to mild antibiotic activity. The biosynthesis pathways of these compounds reveal that fluorination can enhance the efficacy of traditional antibiotics by altering their interaction with bacterial targets .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the position and number of trifluoromethyl groups significantly influence biological activity. For example, modifications at specific positions on the aromatic ring can lead to variations in potency against cancer cell lines. A notable finding is that compounds featuring a trifluoromethyl group at certain positions exhibit better anti-cancer activities than those without such substitutions .

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Studies have indicated that high exposures may lead to adverse effects on liver and kidney functions; however, these effects are typically observed at elevated concentrations . Understanding the dose-response relationship is crucial for evaluating safety in potential therapeutic applications.

Propriétés

IUPAC Name |

1,2,3-trifluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F6O/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZIFOMMCVYAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)(F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.